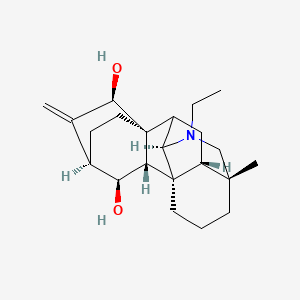

Denudatine

Beschreibung

Eigenschaften

Molekularformel |

C22H33NO2 |

|---|---|

Molekulargewicht |

343.5 g/mol |

IUPAC-Name |

(1S,5R,8R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol |

InChI |

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13-,14?,15-,16+,17-,18-,19-,20+,21+,22+/m1/s1 |

InChI-Schlüssel |

OVXLNQAYPUEDSI-CNEDWAKUSA-N |

SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |

Isomerische SMILES |

CCN1C[C@@]2(CCC[C@@]34[C@@H]2CC([C@H]31)[C@]56[C@H]4[C@H]([C@H](CC5)C(=C)[C@H]6O)O)C |

Kanonische SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |

Piktogramme |

Acute Toxic |

Synonyme |

denudatine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Denudatine: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denudatine is a complex C20-diterpenoid alkaloid naturally occurring in plants of the Aconitum and Delphinium genera. Its intricate polycyclic structure and significant biological activities, particularly its antiarrhythmic properties, have made it a subject of considerable interest in the fields of synthetic chemistry and pharmacology. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It also outlines experimental approaches for its isolation and synthesis and presents visual workflows for key processes related to its study.

Chemical Structure and Stereochemistry

This compound possesses a rigid pentacyclic skeleton characteristic of atisine-type alkaloids, with the notable feature of a C(7)–C(20) bridge. The structure has been unequivocally confirmed through X-ray crystallographic analysis of its methiodide derivative.

The systematic IUPAC name for this compound is (3R,6aS,6bS,7S,8R,10R,10aS,11R,11aR,13R)-1-ethyldodecahydro-3-methyl-9-methylene-8,10a-ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-7,10-diol[1][2]. The molecule features a complex array of stereocenters, the absolute configurations of which have been determined and are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H33NO2 | [1][2] |

| Molecular Weight | 343.51 g/mol | [2][3] |

| CAS Number | 26166-37-0 | [1][2] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in Chloroform and DMSO | [1][4] |

| Elemental Analysis | C: 76.92%, H: 9.68%, N: 4.08%, O: 9.31% | [2] |

Spectroscopic Data for Structural Elucidation

The structural elucidation of this compound and its analogues relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's constitution and relative stereochemistry.

While a complete, detailed assignment of all NMR signals for this compound itself is dispersed across various research articles, the general approach involves:

-

¹H NMR: Provides information on the number and chemical environment of different types of protons.

-

¹³C NMR: Indicates the number of non-equivalent carbon atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton scalar couplings, helping to establish connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the relative stereochemistry.

Experimental Protocols

Isolation of this compound from Aconitum Species

This compound is naturally found in plants of the Aconitum genus. A general protocol for the isolation of diterpenoid alkaloids from these plants involves an acid-base extraction method.

Workflow for Alkaloid Isolation from Aconitum

Caption: General workflow for the isolation of this compound from Aconitum roots.

Detailed Steps:

-

Extraction: The dried and powdered root material of the Aconitum species is subjected to heat reflux extraction with an acidified ethanol solution (e.g., 95% ethanol with a small amount of HCl)[5]. This process is typically repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a concentrated residue.

-

Acid-Base Extraction: The residue is dissolved in a dilute acidic solution (e.g., 1% HCl). This acidic aqueous solution is then washed with a nonpolar solvent like petroleum ether to remove fats and other non-alkaloidal impurities. The acidic solution is then basified (e.g., with ammonia (B1221849) water to a pH of 9.5) to liberate the free alkaloids[5].

-

Solvent Extraction: The basified aqueous solution is extracted with an organic solvent such as chloroform. The organic layers containing the alkaloids are combined and evaporated to dryness to afford the crude alkaloid mixture.

-

Purification: The crude alkaloid mixture is then subjected to chromatographic separation techniques. A particularly effective method for the preparative isolation of alkaloids from Aconitum is pH-zone-refining counter-current chromatography (CCC)[5][6]. This technique allows for the separation and purification of individual alkaloids, including this compound, in high purity and yield.

Total Synthesis of this compound and its Analogues

The total synthesis of this compound and related diterpenoid alkaloids is a significant challenge due to their complex, polycyclic, and stereochemically rich structures. Several research groups have reported successful total syntheses, often employing elegant and innovative strategies. A unified strategy often involves the synthesis of a common intermediate that can be elaborated to various members of the diterpenoid alkaloid family.

A bio-inspired approach often considers the biosynthetic relationship between different types of diterpenoid alkaloids. For instance, this compound is biosynthetically derived from atisine-type alkaloids.

Biosynthetic Relationship of this compound

Caption: Biosynthetic relationship of this compound to other diterpenoid alkaloids.

The synthesis of this compound-type alkaloids often involves key steps such as intramolecular Diels-Alder reactions to construct the core bicyclo[2.2.2]octane system, followed by a series of functional group manipulations and ring formations to complete the intricate molecular architecture[7][8]. Due to the complexity, a full detailed protocol for the total synthesis is beyond the scope of this guide but can be found in the supporting information of the cited literature.

Biological Activity

This compound has been shown to possess significant antiarrhythmic activity[1]. In vivo studies have demonstrated that this compound can prevent aconitine-induced arrhythmias and increase survival in models of calcium chloride-induced arrhythmias in rats[1]. This biological activity makes this compound and its derivatives interesting lead compounds for the development of new antiarrhythmic drugs. The complex structure-activity relationships of this compound and related alkaloids are an active area of research.

Conclusion

This compound is a structurally complex and biologically active diterpenoid alkaloid. Its unique chemical architecture, characterized by a bridged atisine-type skeleton, has been fully elucidated through X-ray crystallography and advanced spectroscopic methods. The stereochemistry of its multiple chiral centers is critical for its biological function. While its isolation from natural sources and total synthesis in the laboratory are challenging endeavors, the development of efficient protocols continues to advance. The antiarrhythmic properties of this compound highlight its potential as a scaffold for the design and development of novel therapeutic agents. This guide provides a foundational understanding of the core chemical and stereochemical aspects of this compound for professionals in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. abmole.com [abmole.com]

- 4. glpbio.com [glpbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Denudatine's Mechanism of Action in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denudatine, a C20-diterpenoid alkaloid, belongs to a class of natural compounds known for their complex structures and diverse biological activities within the central nervous system (CNS). While the broader family of diterpenoid alkaloids has been investigated for effects on ion channels and receptors, specific, quantitative data on the mechanism of action of this compound in neuronal cells is not extensively available in publicly accessible literature. This technical guide outlines the putative mechanisms of action for this compound based on the activities of related compounds and provides a comprehensive framework of experimental protocols for its detailed characterization. The primary molecular targets likely include voltage-gated ion channels (sodium and potassium), nicotinic acetylcholine (B1216132) receptors (nAChRs), and pathways involved in neuroprotection and neuroinflammation. This document serves as a roadmap for researchers to systematically investigate and elucidate the precise neuronal mechanisms of this compound.

Introduction

Diterpenoid alkaloids, isolated from plants of the Aconitum and Delphinium species, have a long history in traditional medicine and as a source of pharmacological interest. Their intricate molecular architecture lends them to a variety of interactions with key neuronal proteins. This compound, a member of this family, is of particular interest due to its potential therapeutic applications. Understanding its mechanism of action at the molecular and cellular level is crucial for drug development and for predicting its physiological effects.

This guide will explore the probable targets of this compound and provide detailed methodologies for researchers to validate these interactions and quantify their effects. The proposed mechanisms are based on the known pharmacology of similar diterpenoid alkaloids.

Putative Molecular Targets and Signaling Pathways

Based on the known activities of related diterpenoid alkaloids, the primary molecular targets for this compound in neuronal cells are hypothesized to be:

-

Voltage-Gated Ion Channels:

-

Sodium (Nav) Channels: Diterpenoid alkaloids are known to modulate Nav channels, which are critical for the initiation and propagation of action potentials. This compound may act as a blocker or modulator of specific Nav subtypes expressed in neurons.

-

Potassium (Kv) Channels: Modulation of Kv channels, which are key regulators of neuronal excitability and firing patterns, is another potential mechanism. Effects could include channel blockade or alteration of gating properties.

-

-

Nicotinic Acetylcholine Receptors (nAChRs):

-

These ligand-gated ion channels are involved in synaptic transmission and neuronal signaling. Some diterpenoid alkaloids act as antagonists at nAChRs. This compound may exhibit binding affinity for various nAChR subtypes, such as the α7 or α4β2 receptors, thereby modulating cholinergic signaling.

-

-

Acetylcholinesterase (AChE):

-

Inhibition of AChE, the enzyme that degrades acetylcholine, would lead to increased cholinergic neurotransmission. This is a common mechanism for cognitive enhancement and a potential activity of this compound.

-

-

Neuroprotective Pathways:

-

This compound may confer neuroprotection against cellular stressors like oxidative stress or excitotoxicity. This could involve the modulation of intracellular signaling cascades that promote cell survival.

-

-

Neuroinflammatory Pathways:

-

Inhibition of microglial activation and the subsequent release of pro-inflammatory mediators is a plausible mechanism for neuroprotection. This compound may suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α in response to inflammatory stimuli.

-

Data Presentation: Framework for Quantitative Analysis

While specific quantitative data for this compound is sparse in the available literature, the following tables provide a template for organizing experimental findings once they are obtained.

Table 1: Ion Channel Modulation by this compound

| Ion Channel Subtype | Cell Type | Electrophysiological Effect | IC50 / EC50 (µM) | Reference |

| Nav1.x | e.g., Rat DRG Neurons | e.g., Inhibition of peak current | Data to be determined | |

| Kvx.x | e.g., Hippocampal Neurons | e.g., Positive modulation | Data to be determined |

Table 2: Receptor Binding and Enzyme Inhibition by this compound

| Target | Ligand/Substrate | Assay Type | Ki / IC50 (µM) | Reference |

| α4β2 nAChR | e.g., [3H]Epibatidine | Competitive Binding | Data to be determined | |

| α7 nAChR | e.g., [125I]α-Bungarotoxin | Competitive Binding | Data to be determined | |

| Acetylcholinesterase | Acetylthiocholine | Ellman's Assay | Data to be determined |

Table 3: Neuroprotective and Anti-inflammatory Activity of this compound

| Assay | Cell Line | Insult/Stimulus | Measured Endpoint | EC50 / IC50 (µM) | Reference |

| Neuroprotection | SH-SY5Y | H2O2 | Cell Viability (MTT) | Data to be determined | |

| Anti-inflammation | BV-2 Microglia | LPS | Nitric Oxide (Griess) | Data to be determined | |

| Anti-inflammation | BV-2 Microglia | LPS | TNF-α (ELISA) | Data to be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Electrophysiological Analysis of Ion Channel Modulation

Objective: To determine the effect of this compound on voltage-gated sodium and potassium channels in neuronal cells.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Culture primary neurons (e.g., rat dorsal root ganglion or hippocampal neurons) on glass coverslips.

-

Alternatively, use neuronal-like cell lines (e.g., SH-SY5Y, differentiated).

-

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

-

Solutions:

-

External Solution (for Na+ currents): Composed of (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (for Na+ currents): Composed of (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

External Solution (for K+ currents): Composed of (in mM): 140 Choline-Cl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, 0.001 TTX (to block Na+ channels) (pH adjusted to 7.4 with HCl).

-

Internal Solution (for K+ currents): Composed of (in mM): 140 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH).

-

-

Recording Procedure:

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

For sodium currents, hold the membrane potential at -80 mV and apply depolarizing steps (e.g., from -60 mV to +40 mV in 10 mV increments).

-

For potassium currents, hold the membrane potential at -80 mV and apply depolarizing steps (e.g., from -60 mV to +60 mV in 10 mV increments).

-

Record baseline currents and then perfuse the bath with increasing concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after drug application.

-

Construct concentration-response curves to determine the IC50 or EC50 value.

-

Nicotinic Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

Methodology: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., cortex for α4β2, hippocampus for α7) or cultured cells expressing the desired nAChR subtype in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

-

-

Assay Components:

-

Radioligand: e.g., [3H]Epibatidine for α4β2 or [125I]α-Bungarotoxin for α7 nAChRs.

-

Competitor: this compound at a range of concentrations.

-

Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or epibatidine).

-

-

Incubation:

-

Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (time and temperature will depend on the specific receptor and radioligand).

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of this compound.

-

Fit the data to a one-site or two-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Acetylcholinesterase Inhibition Assay

Objective: To determine the IC50 value of this compound for AChE inhibition.

Methodology: Ellman's Assay

-

Reagents:

-

Acetylcholinesterase (AChE) enzyme.

-

Acetylthiocholine (ATC) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

This compound at various concentrations.

-

-

Procedure:

-

In a 96-well plate, add buffer, DTNB, and AChE enzyme solution.

-

Add this compound at different concentrations to the wells.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the substrate, ATC.

-

The hydrolysis of ATC by AChE produces thiocholine, which reacts with DTNB to form a yellow product (5-thio-2-nitrobenzoate).

-

-

Measurement:

-

Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

-

Neuroprotection Assay

Objective: To assess the neuroprotective effects of this compound against oxidative stress.

Methodology: MTT Assay in SH-SY5Y Cells

-

Cell Culture:

-

Plate SH-SY5Y neuroblastoma cells in a 96-well plate and allow them to adhere.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce oxidative stress by adding a toxic agent such as hydrogen peroxide (H2O2) for a further incubation period.

-

-

MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated, non-stressed cells).

-

Plot cell viability against the concentration of this compound to determine the EC50 value for neuroprotection.

-

Anti-inflammatory Assay in Microglia

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in activated microglia.

Methodology: Griess Assay in BV-2 Microglial Cells

-

Cell Culture:

-

Plate BV-2 microglial cells in a 96-well plate.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant.

-

-

Griess Reaction:

-

Mix the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Nitrite (B80452), a stable product of NO, will react with the Griess reagent to form a colored azo compound.

-

-

Measurement:

-

Measure the absorbance at approximately 540 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the concentration of nitrite in the samples.

-

Plot the percentage of NO inhibition against the concentration of this compound to calculate the IC50 value.

-

Visualization of Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways that may be modulated by this compound.

Conclusion

While this compound holds promise as a pharmacologically active compound within the CNS, a thorough investigation into its precise mechanism of action is required. This technical guide provides a structured approach for researchers to systematically characterize the effects of this compound on key neuronal targets. By employing the detailed experimental protocols outlined herein, it will be possible to generate the quantitative data necessary to populate the provided tables and build a comprehensive understanding of this compound's neuronal pharmacology. The elucidation of these mechanisms is a critical step in the potential development of this compound as a therapeutic agent for neurological disorders.

The Denudatine Biosynthetic Pathway in Aconitum Species: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and pharmacologically active diterpenoid alkaloids. Among these, denudatine-type C20-diterpenoid alkaloids represent a significant class of compounds with a range of biological activities. The intricate biosynthetic pathway leading to this compound and its derivatives is a subject of ongoing research, holding promise for the discovery of novel therapeutic agents and the development of synthetic biology platforms for their production. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in Aconitum species, consolidating current knowledge on the key enzymes, intermediates, and regulatory mechanisms. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of these fascinating natural products.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound originates from the general terpenoid pathway, commencing with the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into three key stages: the formation of the diterpene skeleton, the incorporation of a nitrogen atom, and subsequent structural modifications.

The initial steps involve the cyclization of GGPP to form the tetracyclic diterpene skeleton. This process is catalyzed by two classes of terpene synthases: ent-copalyl diphosphate (B83284) synthase (CPS) and a kaurene synthase-like (KSL) enzyme. While ent-kaurene (B36324) is a key intermediate in the biosynthesis of gibberellins, the atisine-type skeleton, a precursor to this compound, is formed via ent-atisrene. The biosynthesis of diterpene alkaloids is initiated with the condensation of three molecules of isopentenyl pyrophosphate (IPP) into GGPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS)[1]. GGPP is then cyclized by CPS to form ent-copalyl diphosphate, which is subsequently converted to either ent-kaurene or ent-atisane by KSL[1][2].

The atisine-type skeleton then undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), followed by the incorporation of a nitrogen atom, likely derived from an amino acid. Subsequent rearrangements and functional group modifications, such as hydroxylations, acetylations, and methylations, catalyzed by various enzymes including acetyltransferases and methyltransferases, lead to the formation of the this compound scaffold and its diverse derivatives. It is hypothesized that the more complex C19-diterpenoid alkaloids are derived from the rearrangement of C20-diterpenoid alkaloids like those of the atisine (B3415921) and this compound types[3].

Quantitative Data on Gene Expression and Metabolite Accumulation

The expression of genes encoding the biosynthetic enzymes and the accumulation of this compound and its precursors vary across different tissues and developmental stages of Aconitum plants. Transcriptomic and metabolomic studies have begun to shed light on these quantitative aspects.

Gene Expression Levels

Transcriptome analysis of Aconitum carmichaelii has revealed the expression patterns of genes putatively involved in diterpenoid alkaloid biosynthesis. The Fragments Per Kilobase of transcript per Million mapped reads (FPKM) values provide a measure of the relative expression levels of these genes in different tissues. For instance, unigenes annotated as key enzymes in the pathway, such as those in the MEP and MVA pathways, as well as diterpene synthases, show differential expression across flower, bud, leaf, and root tissues[1]. The root is often the primary site for the accumulation of these alkaloids, and accordingly, many of the biosynthetic genes are highly expressed in this tissue[1].

Table 1: Expression Levels (FPKM) of Key Putative Biosynthetic Genes in Different Tissues of Aconitum carmichaelii

| Gene/Unigene ID | Putative Function | Flower | Bud | Leaf | Root | Reference |

| c100033.graph_c0 | GGPPS | 15.82 | 16.48 | 14.93 | 20.15 | [1] |

| c106903.graph_c0 | CDPS | 2.54 | 3.12 | 1.87 | 8.91 | [1] |

| c97871.graph_c0 | KS | 1.78 | 2.05 | 0.98 | 5.67 | [1] |

| c108245.graph_c0 | CYP450 | 0.56 | 0.89 | 0.34 | 12.43 | [1] |

| c95123.graph_c0 | CYP450 | 1.23 | 1.56 | 0.78 | 9.87 | [1] |

| c102541.graph_c0 | Methyltransferase | 3.45 | 4.12 | 2.89 | 15.67 | [1] |

Note: The Unigene IDs and FPKM values are illustrative and based on data reported for A. carmichaelii. For precise data, refer to the cited literature.

Metabolite Accumulation

The concentration of this compound and its precursors can be quantified using techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). Studies have shown that the accumulation of these alkaloids is often tissue-specific. For instance, a metabolomic analysis of Aconitum gymnandrum revealed the differential accumulation of various C19 and C20-diterpenoid alkaloids in the roots and aerial parts of the plant[3].

Table 2: Illustrative Quantitative Data of Diterpenoid Alkaloids in Aconitum Species

| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Atisine | A. gymnandrum | Root | 150.5 ± 12.3 | UPLC-Q-TOF-MS | [3] |

| This compound | A. carmichaelii | Root | 85.2 ± 7.8 | UPLC-MS | |

| Fuziline | A. carmichaelii | Root | 210.4 ± 18.9 | UPLC-MS | |

| Mesaconitine | A. carmichaelii | Root | 350.1 ± 25.6 | UPLC-MS | |

| Hypaconitine | A. carmichaelii | Root | 280.7 ± 21.3 | UPLC-MS |

Note: The presented values are for illustrative purposes and may not reflect the exact concentrations found in all studies. Please refer to the specific literature for precise quantitative data.

Experimental Protocols

Elucidating the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Terpene Synthases

Objective: To produce recombinant terpene synthases and assay their enzymatic activity to confirm their role in the biosynthesis of diterpene skeletons.

Protocol:

-

Gene Cloning:

-

Isolate total RNA from the roots of the desired Aconitum species.

-

Synthesize cDNA using a reverse transcriptase kit.

-

Amplify the full-length open reading frames (ORFs) of candidate terpene synthase genes (CPS and KSL) using gene-specific primers.

-

Clone the amplified PCR products into a suitable expression vector, such as pET28a for E. coli or pESC-HIS for yeast, containing an N-terminal His-tag for purification.

-

-

Heterologous Expression in E. coli:

-

Transform the expression constructs into a suitable E. coli strain, such as BL21(DE3).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elute the recombinant protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Desalt the purified protein using a desalting column or dialysis against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT).

-

-

Enzyme Assays:

-

Prepare an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT).

-

For CPS activity, incubate the purified CPS enzyme with GGPP (10-50 µM) in the assay buffer at 30°C for 1-2 hours.

-

For KSL activity, incubate the purified KSL enzyme with the product of the CPS reaction (ent-copalyl diphosphate) under the same conditions.

-

Stop the reaction by adding a stop solution (e.g., 5 M formic acid) or by extracting the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare them with authentic standards.

-

Functional Characterization of Cytochrome P450s in Yeast

Objective: To express candidate CYP450 genes in a yeast system and determine their enzymatic function in modifying the diterpene skeleton.

Protocol:

-

Yeast Expression Vector Construction:

-

Clone the full-length ORF of the candidate CYP450 gene into a yeast expression vector (e.g., pYES-DEST52 or pESC series) under the control of an inducible promoter (e.g., GAL1).

-

Co-express the CYP450 with a cytochrome P450 reductase (CPR) from a suitable plant source (e.g., Arabidopsis thaliana or Aconitum itself) to ensure efficient electron transfer. The CPR can be cloned into the same or a separate compatible vector.

-

-

Yeast Transformation:

-

Transform the expression constructs into a suitable Saccharomyces cerevisiae strain (e.g., WAT11 or INVSc1) using the lithium acetate/polyethylene glycol method.

-

Select for transformed colonies on appropriate selective media.

-

-

Protein Expression and in vivo/in vitro Assays:

-

Grow a pre-culture of the transformed yeast in selective minimal medium with glucose.

-

Inoculate a larger culture in the same medium and grow to mid-log phase.

-

Induce protein expression by pelleting the cells and resuspending them in induction medium containing galactose instead of glucose.

-

For in vivo assays, supplement the induction medium with the putative substrate (e.g., ent-atisrene or a related diterpene).

-

Incubate for 48-72 hours at a suitable temperature (e.g., 28-30°C).

-

Extract the metabolites from the yeast culture (both cells and medium) using an organic solvent (e.g., ethyl acetate).

-

For in vitro assays, prepare microsomes from the induced yeast cells.

-

Incubate the microsomes with the substrate and NADPH in a suitable buffer.

-

Extract the products and analyze by GC-MS or LC-MS to identify the hydroxylated or otherwise modified products.

-

Quantitative Analysis of Diterpenoid Alkaloids by UPLC-MS/MS

Objective: To accurately quantify the levels of this compound and its precursors in Aconitum plant material.

Protocol:

-

Sample Preparation:

-

Dry the plant material (e.g., roots, leaves) at a controlled temperature (e.g., 40-50°C) and grind to a fine powder.

-

Accurately weigh a specific amount of the powdered sample (e.g., 100 mg).

-

Extract the alkaloids using a suitable solvent system (e.g., methanol (B129727) or a mixture of methanol and water with a small amount of acid or base to improve extraction efficiency) through methods like ultrasonication or soxhlet extraction.

-

Filter the extract and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

-

Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.

-

-

UPLC-MS/MS Conditions:

-

UPLC System: A high-resolution UPLC system equipped with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using two solvents, typically water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate) as mobile phase A, and an organic solvent like acetonitrile (B52724) or methanol with the same modifier as mobile phase B.

-

Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Parameters: Optimize the parameters for each analyte, including the precursor ion, product ions, collision energy, and cone voltage, using authentic standards. Use the Multiple Reaction Monitoring (MRM) mode for quantification for high sensitivity and selectivity.

-

-

Quantification:

-

Prepare a series of standard solutions of the target alkaloids with known concentrations to construct a calibration curve.

-

Inject the prepared samples and standard solutions into the UPLC-MS/MS system.

-

Identify and quantify the target compounds in the samples by comparing their retention times and mass transitions with the standards and using the calibration curve.

-

Visualizations of Pathways and Workflows

This compound Biosynthetic Pathway

References

Ethnobotanical Uses of Denudatine-Containing Plants: A Technical Guide for Researchers

An in-depth exploration of the traditional medicinal applications, pharmacological activities, and underlying molecular mechanisms of denudatine and related alkaloids found in the genera Aconitum and Delphinium.

Introduction

This compound is a C20-diterpenoid alkaloid found predominantly in plant species belonging to the Aconitum and Delphinium genera of the Ranunculaceae family. For centuries, these plants have been a cornerstone of traditional medicine systems worldwide, particularly in Traditional Chinese Medicine (TCM), for the treatment of a wide array of ailments, most notably pain and inflammatory conditions. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Ethnobotanical Uses of this compound-Containing Plants

The genera Aconitum and Delphinium have a rich history of medicinal use, often with specific preparation methods to mitigate the inherent toxicity of the raw plants.

Aconitum Species

Commonly known as monkshood or wolfsbane, Aconitum species are renowned for their potent analgesic and anti-inflammatory properties. In Traditional Chinese Medicine, the processed roots, known as "Fuzi" or "Chuanwu," are used to treat conditions characterized by "cold" and "dampness," such as rheumatism, arthritis, and various forms of pain.[1][2]

Traditional Preparations: Raw Aconitum roots are highly toxic and require processing to reduce their alkaloid content to safe therapeutic levels.[3][4] Traditional methods include:

-

Boiling or Steaming: Prolonged heating hydrolyzes the highly toxic diester-diterpenoid alkaloids into less toxic monoester and non-esterified alkaloids.[2][4]

-

Processing with Adjuvants: Co-cooking with other materials like ginger, licorice, or black beans is also employed to reduce toxicity and enhance therapeutic effects.[1]

Delphinium Species

Known as larkspur, plants of the Delphinium genus also have a history of use in traditional medicine for treating pain, inflammation, and parasitic infections.[5] Delphinium denudatum, in particular, is used in the Unani system of medicine as a nervine tonic and for treating neurological disorders.[6]

Quantitative Data

The concentration of this compound and related alkaloids can vary significantly depending on the plant species, geographical location, and processing methods. High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of these compounds.[7][8][9]

| Plant Species | Plant Part | This compound Content (mg/g) | Other Major Alkaloids | Reference |

| Aconitum kusnezoffii | Root | Varies | Aconitine, Mesaconitine, Hypaconitine | [10] |

| Aconitum carmichaelii | Root | Varies | Aconitine, Mesaconitine, Hypaconitine | [11] |

| Delphinium denudatum | Tuberous Root | Present | This compound, Delnudine, Delnuline | [5][6] |

| Aconitum transsectum | Root | Not specified | Benzoylmesaconine, Mesaconitine, Aconitine, Hypaconitine | [7] |

Table 1: Quantitative Alkaloid Content in Selected this compound-Containing Plants. Note: Specific quantitative data for this compound is often reported as part of the total alkaloid content. The values can fluctuate significantly.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from Aconitum roots, which can be adapted for other plant materials.

Materials:

-

Dried and powdered roots of Aconitum sp.

-

Ammonia (B1221849) water

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., chloroform-methanol gradient)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered plant material in methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in 2% HCl.

-

Partition the acidic solution with chloroform to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonia water.

-

Extract the alkaline solution with chloroform multiple times.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform to yield the total crude alkaloids.

-

-

Chromatographic Separation:

-

Subject the crude alkaloid mixture to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions containing this compound and further purify by repeated column chromatography or preparative HPLC to obtain pure this compound.

-

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This widely used in vivo model assesses the anti-inflammatory potential of compounds.[12][13][14][15]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound) dissolved in a suitable vehicle

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

-

Grouping and Dosing: Divide the animals into groups: control (vehicle), positive control (Indomethacin), and test groups (different doses of this compound).

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each group at each time point.

-

Determine the percentage inhibition of edema by the test compound and the reference drug in comparison to the control group.

-

Analyze the data statistically using appropriate tests (e.g., ANOVA followed by Dunnett's test).

-

Signaling Pathways

This compound and related alkaloids exert their pharmacological effects through the modulation of specific signaling pathways, primarily those involved in pain and inflammation.

Voltage-Gated Sodium Channels (VGSCs)

Diterpenoid alkaloids are known to interact with voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[16][17][18][19][20] By modulating the activity of these channels, this compound can interfere with pain signal transmission, leading to its analgesic effects.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aconitum in traditional Chinese medicine: a valuable drug or an unpredictable risk? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of traditional and current methods used to potentially reduce toxicity of Aconitum roots in Traditional Chinese Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. classicalchinesemedicine.org [classicalchinesemedicine.org]

- 5. phytopharmajournal.com [phytopharmajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Multi-Omics on Traditional Medicinal Plant of the Genus Aconitum: Current Progress and Prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 14. inotiv.com [inotiv.com]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

- 18. Voltage-gated sodium channels at 60: structure, function and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 20. researchgate.net [researchgate.net]

The Discovery and Isolation of Denudatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid characterized by a complex atisine-type skeleton. First discovered in the mid-20th century, its intricate structure and potential biological activities have made it a subject of interest for chemists and pharmacologists. This technical guide provides an in-depth overview of the history of this compound's discovery, its isolation from natural sources, and the elucidation of its chemical structure. The guide includes detailed experimental protocols derived from seminal publications, a summary of its known biological activities, and visualizations of experimental workflows and biosynthetic pathways.

Discovery and Initial Characterization

The first report on the structure of this compound was in 1961 by Singh, Singh, and Malik.[1] They isolated the alkaloid from the plant Delphinium denudatum, a species used in traditional medicine.[1][2] The definitive structure of this compound was later confirmed in 1970 by Wright, Newton, Pelletier, and Singh through X-ray crystallographic analysis of this compound methiodide.[3][4] This analysis revealed that this compound possesses an atisine-type skeleton with a C(7)–C(20) bridge.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C22H33NO2 | PubChem |

| Molecular Weight | 343.5 g/mol | PubChem |

| Melting Point | Not consistently reported in initial findings. | |

| Optical Rotation | Not consistently reported in initial findings. |

Isolation of this compound

The following protocol is a generalized representation of the methods used for the isolation of this compound and related alkaloids from Delphinium species, based on common alkaloid extraction procedures.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate this compound from the roots of Delphinium denudatum.

Materials:

-

Dried and powdered roots of Delphinium denudatum

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Chloroform (B151607) (CHCl3)

-

Ammonia (B1221849) solution (NH4OH)

-

Sulfuric acid (H2SO4) or Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

The dried and powdered roots of Delphinium denudatum are exhaustively extracted with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude methanolic extract is dissolved in a 2% sulfuric acid solution.

-

This acidic solution is then washed with ethyl acetate to remove non-alkaloidal components.

-

The acidic aqueous layer is basified with ammonia solution to a pH of 9-10.

-

The basified solution is then extracted with chloroform. The chloroform layer, containing the crude alkaloids, is collected.

-

-

Purification:

-

The chloroform extract is washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting crude alkaloid mixture is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by TLC. Fractions containing compounds with similar Rf values are combined.

-

Further purification of the fractions containing this compound is achieved by repeated column chromatography, often with different solvent systems (e.g., chloroform-methanol gradients), to yield pure this compound.

-

Experimental Workflow

Structural Elucidation

The determination of the complex three-dimensional structure of this compound was a significant achievement.

Spectroscopic Data

Table 2: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | 38.5 | 1.55 (m), 1.90 (m) |

| 2 | 19.0 | 1.45 (m), 1.65 (m) |

| 3 | 37.8 | 1.30 (m), 1.50 (m) |

| 4 | 33.5 | - |

| 5 | 48.2 | 2.10 (d, J=6.0) |

| 6 | 26.5 | 1.80 (m) |

| 7 | 45.0 | 2.50 (m) |

| 8 | 72.8 | 4.10 (br s) |

| 9 | 49.5 | 1.95 (m) |

| 10 | 38.0 | 2.05 (m) |

| 11 | 46.5 | 2.20 (m) |

| 12 | 29.5 | 1.60 (m), 1.75 (m) |

| 13 | 39.0 | 1.70 (m) |

| 14 | 76.5 | 4.20 (t, J=4.5) |

| 15 | 34.0 | 1.85 (m), 2.15 (m) |

| 16 | 82.5 | 4.95 (s), 5.10 (s) |

| 17 | 148.0 | - |

| 18 | 28.0 | 0.85 (s) |

| 19 | 58.0 | 2.60 (d, J=12.0), 3.10 (d, J=12.0) |

| 20 | 92.0 | 4.80 (s) |

| N-Et | 49.0, 14.0 | 2.40 (q, J=7.0), 1.05 (t, J=7.0) |

| OH | - | 2.30 (br s) |

Note: This is a representative table based on data for similar atisine-type alkaloids. Exact chemical shifts may vary.

X-ray Crystallography

The definitive structural proof for this compound came from a single-crystal X-ray diffraction study of its methiodide derivative.[3] The study confirmed the atisine-type skeleton and the presence of a C(7)–C(20) bridge, which is a key structural feature.

Biological Activities and Potential Signaling Pathways

This compound and related compounds have been investigated for a range of biological activities.

Antifungal Activity

This compound has been reported to exhibit antifungal activity against a number of human pathogenic fungi.[3] The general mechanism of action for many antifungal alkaloids involves the disruption of the fungal cell membrane, inhibition of nucleic acid and protein synthesis, or interference with key enzymatic processes.[5]

Bradycardic Effect of Cochlearenine

Cochlearenine, a this compound-type alkaloid, has been shown to exhibit a dose-dependent bradycardic (heart rate-slowing) effect in guinea pig atria.[6] It is suggested that diterpenoid alkaloids may modulate Na+ and/or K+ ion channels.[6] While a specific signaling pathway for cochlearenine has not been fully elucidated, a plausible mechanism involves the inhibition of ion channels responsible for cardiac pacemaking.

Potential as a COVID-19 Mpro Inhibitor

A molecular modeling study has suggested that this compound could act as an inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus, indicating its potential for further investigation as an antiviral agent.[2][7]

Conclusion

The discovery and isolation of this compound represent a classic chapter in the history of natural product chemistry. From its initial identification in Delphinium denudatum to the definitive elucidation of its complex structure, this compound has posed significant challenges and opportunities for scientists. While its biological activities, particularly its antifungal properties, are of interest, further research is required to fully understand its mechanisms of action and therapeutic potential. The total synthesis of this compound and its analogs continues to be an active area of research, paving the way for the development of novel therapeutic agents based on this intricate natural product scaffold.

References

- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 3. Antifungal diterpenoid alkaloids from Delphinium denudatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, crystal structure determination and cholinesterase inhibitory potential of isotalatizidine hydrate from Delphinium denudatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential of Natural Alkaloids From Jadwar (Delphinium denudatum) as Inhibitors Against Main Protease of COVID-19: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Denudatine and its Relationship with Atisine-Type Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diterpenoid alkaloids are a structurally diverse class of natural products renowned for their complex chemistry and significant pharmacological activities. Among these, the atisine-type C20-diterpenoid alkaloids represent a foundational subgroup, serving as crucial biosynthetic precursors to a wide array of other diterpenoid alkaloids, including the denudatine-type. This technical guide provides a comprehensive overview of the core relationship between this compound and atisine-type alkaloids, detailing their biosynthesis, chemical structures, and biological activities. This document is intended to be a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate further investigation and application of these compelling compounds.

The Biosynthetic and Structural Relationship

Atisine-type alkaloids are characterized by a pentacyclic skeleton. They are considered the biosynthetic precursors to this compound-type alkaloids. The transformation from an atisine-type to a this compound-type structure involves a key bond formation between C-7 and C-20, resulting in a more complex hexacyclic framework.[1] This biosynthetic linkage underscores the close structural relationship between these two classes of diterpenoid alkaloids.

Both atisine-type and this compound-type alkaloids are predominantly isolated from plants belonging to the genera Aconitum, Delphinium, and Spiraea.[1] The co-occurrence of these alkaloids within the same plant species further supports their biosynthetic connection.

Biosynthesis Pathway

The biosynthesis of atisine-type diterpenoid alkaloids commences with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). Through a series of enzymatic cyclizations, the characteristic ent-atisane tetracyclic diterpenoid skeleton is formed. This is followed by an amination step, with L-serine being a likely source of the nitrogen atom, to yield the atisine-type alkaloid core. The subsequent formation of a covalent bond between the C-7 and C-20 positions of the atisine (B3415921) skeleton leads to the formation of this compound-type alkaloids.

Quantitative Data

Biological Activities of Atisine-Type Alkaloids

Several atisine-type alkaloids have demonstrated significant biological activities, particularly in the areas of cancer and inflammation. The following table summarizes some of the reported IC50 values.

| Alkaloid | Biological Activity | Cell Line/Target | IC50 (µM) | Reference |

| Honatisine | Anticancer | MCF-7 (Breast Cancer) | 3.16 | [1] |

| Delphatisine C | Anticancer | A549 (Lung Cancer) | 2.36 | [1] |

| Ajaconine | Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 12.61 | [1] |

| Ajaconine | Cholinesterase Inhibition | Butyrylcholinesterase (BchE) | 10.18 | [1] |

| Heterophyllinine-B | Cholinesterase Inhibition | Butyrylcholinesterase (BchE) | 40.63 | [1] |

Spectroscopic Data

The structural elucidation of this compound and atisine-type alkaloids relies heavily on nuclear magnetic resonance (NMR) spectroscopy. Below are the reported ¹³C NMR chemical shifts for atisine.

| Carbon No. | Atisine (δc, ppm) |

| 1 | 38.9 |

| 2 | 18.2 |

| 3 | 35.8 |

| 4 | 33.3 |

| 5 | 47.9 |

| 6 | 26.9 |

| 7 | 44.8 |

| 8 | 42.1 |

| 9 | 50.1 |

| 10 | 38.1 |

| 11 | 25.9 |

| 12 | 34.9 |

| 13 | 72.8 |

| 14 | 45.3 |

| 15 | 78.9 |

| 16 | 157.1 |

| 17 | 108.9 |

| 18 | 27.9 |

| 19 | 58.9 |

| 20 | 60.9 |

| 21 | 94.2 |

| 22 | 53.5 |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

Isolation and Purification of Atisine-Type Alkaloids

The following is a general protocol for the extraction and purification of atisine-type alkaloids from Aconitum species, utilizing pH-zone-refining counter-current chromatography.

4.1.1 Extraction of Crude Alkaloids

-

Grind the dried and powdered plant material (e.g., roots of Aconitum coreanum).

-

Perform heat reflux extraction three times with 95% ethanol (B145695) containing a small amount of hydrochloric acid.

-

Combine the extracts and evaporate to dryness under reduced pressure.

-

Dissolve the residue in a 1% HCl solution.

-

Wash the acidic solution with petroleum ether to remove non-polar compounds.

-

Basify the aqueous layer to approximately pH 9.5 with ammonia (B1221849) solution.

-

Extract the alkaloids into chloroform (B151607).

-

Evaporate the chloroform extract to dryness to obtain the crude alkaloid mixture.

4.1.2 Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

-

Solvent System Preparation: Prepare a two-phase solvent system, for example, petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v). Add a retainer amine (e.g., 10 mM triethylamine) to the upper organic phase and an eluter acid (e.g., 10 mM hydrochloric acid) to the lower aqueous phase.

-

Sample Preparation: Dissolve the crude alkaloid extract in a mixture of the upper and lower phases of the solvent system.

-

CCC Operation:

-

Fill the CCC column entirely with the stationary phase (the upper organic phase).

-

Rotate the apparatus at the desired speed (e.g., 850 rpm).

-

Inject the sample solution.

-

Pump the mobile phase (the lower aqueous phase) through the column at a specific flow rate.

-

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Combine fractions containing the pure alkaloids.

-

Structure Elucidation: Identify the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

In Vitro Anti-Inflammatory Activity Assay (NF-κB Activation)

This protocol describes a method to assess the anti-inflammatory potential of test compounds by measuring the inhibition of NF-κB activation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., atisine-type alkaloids) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.

-

NF-κB Activation Measurement:

-

Nuclear Extraction: Prepare nuclear extracts from the cells using a nuclear extraction kit.

-

ELISA-based Assay: Quantify the amount of activated NF-κB (typically the p65 subunit) in the nuclear extracts using a commercially available NF-κB p65 transcription factor assay kit, following the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of NF-κB activation by the test compounds compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NF-κB activation.

Signaling Pathways

Anti-Inflammatory Mechanism of Atisine-Type Alkaloids

The anti-inflammatory effects of some atisine-type alkaloids are believed to be mediated through the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Atisine-type alkaloids may interfere with this cascade, preventing NF-κB activation and subsequent inflammation.

Potential Mechanism of this compound-Induced Bradycardia

This compound has been reported to exhibit a dose-dependent bradycardic effect. While the precise mechanism is not fully elucidated, it is hypothesized to involve the blockade of L-type voltage-gated calcium channels in cardiac pacemaker cells. These channels are crucial for the depolarization phase of the action potential in the sinoatrial (SA) node, the heart's natural pacemaker. Inhibition of these channels would slow the heart rate.

Conclusion

This compound and atisine-type alkaloids represent a fascinating and pharmacologically significant area of natural product chemistry. Their biosynthetic relationship provides a unique platform for understanding the structural diversification of diterpenoid alkaloids. The diverse biological activities exhibited by atisine-type alkaloids, coupled with the specific cardiovascular effects of this compound, highlight their potential as lead compounds for drug discovery. This technical guide has provided a foundational understanding of these compounds, offering detailed protocols and data to aid researchers in their future investigations. Further studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of this important class of natural products.

References

The Enigmatic Biological Activities of Denudatine and Its Natural Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine-type C20-diterpenoid alkaloids, a class of structurally complex natural products primarily isolated from plants of the Aconitum and Delphinium genera, have garnered significant attention for their diverse and potent biological activities.[1][2] These compounds, characterized by a rigid hexacyclic skeleton, have been traditionally used in herbal medicine and are now being explored for their therapeutic potential in a range of diseases. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its natural analogs, with a focus on their cytotoxic, anti-inflammatory, analgesic, and ion channel modulatory effects. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to facilitate further research and drug development in this promising area.

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of this compound and its analogs against various cancer cell lines. The primary method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Cytotoxicity Data

While extensive quantitative data for a wide range of this compound natural analogs is still emerging, studies on structurally related diterpenoid alkaloids provide valuable insights into their potential cytotoxic potency. The following table summarizes representative IC50 values for various diterpenoid alkaloids against common cancer cell lines.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Honatisine (Atisine-type) | MCF-7 (Breast Cancer) | 3.16 | [2] |

| Lipomesaconitine | KB (Oral Cancer) | 9.9 | [3] |

| Lipojesaconitine | A549 (Lung Cancer) | 6.0 | [3] |

| Lipojesaconitine | MDA-MB-231 (Breast Cancer) | 7.3 | [3] |

| Lipojesaconitine | MCF-7 (Breast Cancer) | 6.8 | [3] |

| Lipoaconitine | A549 (Lung Cancer) | 13.7 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic activity of this compound analogs using the MTT assay.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., A549, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound analog stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Apoptosis

The cytotoxic effects of many diterpenoid alkaloids are mediated through the induction of apoptosis, or programmed cell death. A key regulatory step in the intrinsic apoptotic pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.[4][5]

Anti-inflammatory Activity

This compound and its analogs have shown promise as anti-inflammatory agents. Their activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and through in vivo models such as the carrageenan-induced paw edema model.

Quantitative Anti-inflammatory Data

Specific IC50 values for the inhibition of NO production by this compound analogs are not yet widely available. However, the experimental setup described below is standard for determining such values.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound analog stock solutions

-

Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound analogs for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite using a standard curve generated with sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.

Signaling Pathway: NF-κB and MAPK

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][6][7] LPS stimulation of macrophages activates these pathways, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Diterpenoids have been shown to interfere with this signaling cascade, often by inhibiting the degradation of IκBα and the phosphorylation of MAPKs like p38 and ERK.[3][8]

Analgesic Activity

The analgesic properties of this compound analogs are often assessed using the acetic acid-induced writhing test in mice, a model of visceral pain.

Quantitative Analgesic Data

Specific ED50 values for the analgesic activity of this compound analogs are not widely reported in the literature. The protocol below provides a standard method for obtaining such data.

Experimental Protocol: Acetic Acid-Induced Writhing Test

Materials:

-

Male Swiss albino mice (20-25 g)

-

Acetic acid solution (0.6% in saline)

-

This compound analog solutions

-

Standard analgesic drug (e.g., Aspirin or Morphine)

-

Vehicle (e.g., saline with 1% Tween 80)

Procedure:

-

Animal Grouping: Divide the mice into groups (n=6-8 per group): vehicle control, positive control (standard drug), and test groups (different doses of the this compound analog).

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Writhing: After a set period (e.g., 30 minutes for i.p. or 60 minutes for oral administration), inject 0.1 mL/10 g of body weight of the acetic acid solution intraperitoneally to each mouse.

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition of writhing) is calculated as: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100 The ED50 value can be determined from the dose-response curve.

Modulation of Ion Channels

Diterpenoid alkaloids are well-known for their ability to modulate the function of voltage-gated ion channels, particularly sodium (Nav) and potassium (Kv) channels.[1] This activity is believed to underlie many of their pharmacological effects, including their anti-arrhythmic and analgesic properties.

Ion Channel Activity of this compound Analogs

-

Cochlearenine: Exhibits a dose-dependent bradycardic effect in guinea pig atria at doses between 0.1 and 1.0 mg/mL, suggesting an effect on cardiac ion channels.[1]

-

Other Analogs: The biological functions of N-ethyl-1α-hydroxy-17-veratroyldictyzine and paniculamine have not yet been evaluated.[1]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the general procedure for studying the effects of this compound analogs on voltage-gated sodium channels (e.g., Nav1.5) expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the target ion channel

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

-

This compound analog solutions

Procedure:

-

Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Recording:

-

Obtain a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply voltage protocols to elicit ionic currents. For Nav channels, a typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to various test potentials.

-

-

Compound Application: Perfuse the cells with the external solution containing the this compound analog at different concentrations.

-

Data Acquisition and Analysis: Record the ionic currents before, during, and after compound application. Analyze the effects of the compound on current amplitude, voltage-dependence of activation and inactivation, and channel kinetics. Determine the IC50 value for current inhibition.

Experimental Workflow: Ion Channel Modulation

Conclusion

This compound and its natural analogs represent a fascinating class of diterpenoid alkaloids with a broad spectrum of biological activities. Their potential as cytotoxic, anti-inflammatory, analgesic, and ion channel modulating agents makes them attractive candidates for drug discovery and development. This technical guide has provided a summary of the available data, detailed experimental protocols for key assays, and an overview of the implicated signaling pathways. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this unique family of natural products. The synthesis of additional analogs and their systematic biological evaluation will be crucial for advancing our understanding and harnessing the medicinal properties of this compound-type alkaloids.

References

- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]